Product packaging for Cl-amidine(Cat. No.:)

Cl-amidine

Cat. No.: B560377
M. Wt: 424.80 g/mol
InChI Key: WUSNMVYWOLUWDD-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of PADs in Physiological Processes

While often discussed in the context of disease, PADs and citrullination play vital roles in various physiological processes. These include cellular differentiation, nerve growth, apoptosis, gene regulation, and early embryonic development. researchgate.netnih.gov For instance, PAD1 is primarily expressed in the epidermis and is essential for keratinocyte differentiation and the formation of the skin barrier through the citrullination of cytokeratin and profilaggrin. researchgate.netkuleuven.be PAD2 is widely distributed and involved in processes such as oligodendrocyte differentiation, myelin formation, and motor functions in the brain, as well as influencing the differentiation of immune cells like monocytes, macrophages, CD4+ T cells, and B cells. frontiersin.orgresearchgate.netfrontiersin.org PAD4 is known for its role in neutrophil extracellular trap (NET) formation, a process important for innate immunity. frontiersin.orgresearchgate.netfrontiersin.org PAD6 is specifically involved in oocyte formation and early embryonic development. nih.govmdpi.com

Dysregulated PAD Activity in Pathological States

Dysregulated or excessive PAD activity and subsequent hypercitrullination are strongly implicated in the pathogenesis of a wide range of diseases. frontiersin.orgfrontiersin.orgnih.gov The abnormal presence of citrullinated self-proteins can lead to the generation of neoepitopes that trigger robust autoimmune responses. frontiersin.orgnih.gov

Autoimmune Diseases

PADs and citrullinated proteins are significantly associated with various autoimmune diseases. frontiersin.orgfrontiersin.orgkuleuven.be Rheumatoid arthritis (RA) is a prime example, where anti-citrullinated protein antibodies (ACPAs) are a highly specific diagnostic marker. frontiersin.orgkuleuven.be In RA, extensive citrullination of synovial proteins like vimentin (B1176767), enolase, fibrinogen, and fibronectin is observed, contributing to autoantibody production and chronic inflammation. frontiersin.orgfrontiersin.org PAD2-mediated citrullination of vimentin is identified as an autoantigen in RA. frontiersin.org Systemic lupus erythematosus (SLE) and multiple sclerosis (MS) also show associations with dysregulated PAD activity and citrullination. frontiersin.orgfrontiersin.orgmdpi.com In type 1 diabetes (T1D), PADs and citrullinated self-proteins have an emerging role, with citrullinated glucose-regulated protein 78 (GRP78) and glutamic acid decarboxylase 65kDa (GAD65) identified as autoantigens. frontiersin.orgkuleuven.be Excessive NET formation, driven by PAD4-mediated histone citrullination, is also implicated in the pathogenesis of autoimmune diseases like RA, MS, and SLE. frontiersin.org

Inflammatory Diseases

Inflammation is a key component in the progression of many diseases, and dysregulated PAD activity contributes significantly to inflammatory processes. frontiersin.orgresearchgate.netmdpi.com Beyond autoimmune conditions, PADs are involved in inflammatory bowel disease (IBD), including ulcerative colitis (UC). frontiersin.orgresearchgate.net Elevated PAD expression and citrullinated proteins are observed in human samples with inflammatory-driven carcinogenesis of the colon. researchgate.net PAD inhibition has shown promise in suppressing inflammation in models of UC and colitis-driven carcinogenesis. researchgate.net Sepsis, characterized by a dysregulated inflammatory response, has also been linked to PADs, particularly PAD4, due to its critical effects on NETosis. frontiersin.org Peripheral arterial disease (PAD), an atherosclerotic disease, is closely associated with inflammation, and while not directly linked to PAD enzymes in the provided context, the broader theme of inflammation highlights the relevance of PAD inhibitors in inflammatory conditions. mdpi.comphri.caahajournals.org

Neurodegenerative Diseases

PADs and protein citrullination are increasingly recognized for their roles in neurodegenerative disorders. mdpi.commdpi.comtandfonline.comresearchgate.net Dysregulated PAD activity has been implicated in the pathogenesis of diseases such as multiple sclerosis (MS), Alzheimer's disease (AD), Parkinson's disease (PD), and prion diseases. frontiersin.orgmdpi.commdpi.comtandfonline.comresearchgate.netnih.gov PAD2 is highly expressed in the central nervous system (CNS), and its dysregulation is associated with MS and other neurodegenerative conditions. frontiersin.orgresearchgate.net Citrullination of myelin basic protein (MBP) by PAD2 is thought to play a role in the pathogenesis of neurodegenerative diseases by altering the structural stability of myelin. researchgate.netmdpi.comresearchgate.net Increased levels of PADs and deimination, particularly PAD2 and PAD3, have been observed in the brains of patients with Lewy body diseases, including PD. mdpi.com Abnormal increases in protein citrullination are considered strong evidence of neurodegeneration. tandfonline.com

Cancer

Emerging evidence suggests important roles for PAD enzymes, particularly PAD4 and potentially PAD2, in cancer pathogenesis and progression. researchgate.netumassmed.edunih.gov PADs can affect gene expression in tumor cells by citrullinating transcription factors, coregulators, and histones. researchgate.netumassmed.edu PAD4 has been shown to regulate chromatin decondensation through histone citrullination and is involved in gene regulation. mdpi.com Studies have indicated that PAD inhibitors can significantly suppress tumor growth and associated inflammatory symptoms in cell lines and animal models. researchgate.netumassmed.edu PADs are increasingly being studied for their multifactorial roles in various cancer types, depending on the specific tumor. nih.gov For example, PAD2 and PAD4 have been implicated in colorectal cancer and breast cancer, respectively, with studies exploring their impact on cell invasion, gene regulation, and the modulation of extracellular vesicles. frontiersin.orgroyalsocietypublishing.orgnih.govmdpi.com

Overview of Cl-amidine as a Pan-PAD Inhibitor

Given the widespread involvement of PADs in various pathological conditions, inhibiting their activity has emerged as a potential therapeutic strategy. frontiersin.orgresearchgate.net this compound (also known as Chlor-amidine or N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide) is a well-studied experimental drug that acts as a pan-PAD inhibitor. researchgate.netwikipedia.orgaacrjournals.orgstanford.edu It is designed to irreversibly inhibit PADs by covalently modifying a cysteine residue (Cys645) in the enzyme's active site. researchgate.netaacrjournals.orgstanford.edu

This compound has demonstrated therapeutic potential in numerous disease models. aacrjournals.orgnih.gov It has been shown to ameliorate disease course, severity, and clinical manifestations in models of collagen-induced arthritis, MS, colitis, atherosclerosis, and lupus. aacrjournals.org In lupus-prone mice, PAD inhibition by this compound disrupted NET formation and protected against kidney, skin, and vascular disease. wikipedia.orgstemcell.com this compound treatment reduced total synovial and serum citrullination and decreased clinical disease activity in a murine model of collagen-induced arthritis. stanford.edu It has also been found to suppress inducible nitric oxide synthase expression in dendritic cells, suggesting an immunomodulatory effect. nih.gov In cancer research, this compound has shown anti-cancer effects in various in vitro and in vivo models, including suppressing tumor growth and modulating extracellular vesicle signatures in pancreatic cancer cells. researchgate.netumassmed.edunih.govmdpi.comnih.gov It has been reported to induce cell cycle arrest and apoptosis in cancer cells and can enhance the effects of chemotherapeutic agents. nih.gov Furthermore, this compound has shown potential in promoting wound healing by increasing cell proliferation and migration in keratinocyte cells and increasing type 1 collagen levels. dergipark.org.tr

While this compound is a valuable tool in scientific research for understanding the roles of PADs in disease, it is an experimental compound primarily used in preclinical studies. wikipedia.org Research continues to explore the therapeutic potential of PAD inhibition using compounds like this compound and more selective inhibitors. researchgate.netfrontiersin.orgumassmed.edu

Mechanism of Irreversible PAD Inhibition by this compound

This compound is a well-established small molecule inhibitor that targets PAD enzymes. mdpi.comresearchgate.net It functions as an irreversible inhibitor, meaning it forms a stable, permanent bond with the enzyme, thereby inactivating it. researchgate.netaacrjournals.orgmedchemexpress.comresearchgate.net This irreversible inhibition is crucial to its mechanism of action against PADs.

Covalent Modification of Cys645 in the Active Site

The irreversible inhibition by this compound is achieved through the covalent modification of a specific cysteine residue within the active site of PAD enzymes. researchgate.netaacrjournals.orgmedchemexpress.com This critical residue is Cysteine 645 (Cys645) in PAD4, and a corresponding cysteine residue (Cys647) in PAD2. nih.govscispace.com this compound, a haloacetamidine-based compound, acts as a mechanism-based inactivator. scispace.com The haloacetamidine group mimics the substrate arginine and undergoes a nucleophilic attack by the sulfur atom of the active site cysteine residue. nih.govscispace.com This attack displaces the halide (chlorine in the case of this compound) and forms a covalent bond between the inhibitor and the enzyme's active site cysteine. nih.govscispace.com This covalent adduct permanently blocks the catalytic activity of the enzyme. researchgate.netaacrjournals.orgmedchemexpress.com Studies, including crystallographic analysis, have confirmed that this compound and similar haloacetamidine inhibitors modify this specific cysteine residue in the PAD active site. nih.govscispace.com

Pan-PAD Inhibition Spectrum (PAD1, PAD2, PAD3, PAD4)

This compound is characterized as a pan-PAD inhibitor, demonstrating inhibitory activity against multiple PAD isoforms, specifically PAD1, PAD2, PAD3, and PAD4. stemcell.comresearchgate.net This broad spectrum of inhibition is attributed to the conserved nature of the active site cysteine residue across these PAD isoforms, which is the target of this compound's covalent modification. nih.govresearchgate.netaacrjournals.orgmedchemexpress.comscispace.com

Research has quantified the potency of this compound against different PAD subtypes using kinetic parameters such as kinact/KI values, which are considered a reliable measure of potency for irreversible inhibitors. researchgate.netstemcell.comresearchgate.net While often described as a pan-inhibitor with near equal potency, some studies indicate varying rates of inhibition across the isoforms. medchemexpress.comresearchgate.net

The following table summarizes reported kinetic inhibition data for this compound against different PAD isoforms:

PAD Isoformkinact/KI (M-1min-1)Reference
PAD137,000 stemcell.com
PAD21,200 stemcell.com
PAD32,000 stemcell.com
PAD413,000 scispace.comstemcell.com

Note: Different studies may report slightly varying values depending on experimental conditions and methodologies.

Another study reported IC50 values for this compound against some PAD isoforms:

PAD IsoformIC50 (μM)Reference
PAD10.8 medchemexpress.com
PAD36.2 medchemexpress.com
PAD45.9 medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20ClF3N4O4 B560377 Cl-amidine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSNMVYWOLUWDD-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClF3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Cl Amidine Action at the Molecular and Cellular Level

Modulation of Post-Translational Modifications Beyond Citrullination

While Cl-amidine is primarily recognized for its role in preventing the conversion of arginine to citrulline, a process catalyzed by PADs, its impact on the landscape of post-translational modifications (PTMs) is a subject of ongoing research. nih.govnih.gov The inhibition of PADs by this compound can indirectly influence other PTMs. For instance, by preventing citrullination of histone arginine residues, this compound can preserve the potential for other modifications at these sites, such as methylation. Histone arginine methylation and citrullination are often competing processes, and by blocking the latter, this compound can lead to an increase in histone arginine methylation. nih.gov This shift in histone modification patterns can, in turn, affect chromatin structure and gene transcription.

Furthermore, the inhibition of PAD4 by this compound has been shown to prevent histone H3 citrullination, a key step in the formation of neutrophil extracellular traps (NETs). nih.govscispace.comnih.gov This action highlights this compound's ability to modulate a significant biological process driven by a specific PTM.

Impact on Gene Expression and Transcriptional Regulation

This compound exerts a significant influence on gene expression through various mechanisms, including the modulation of microRNA (miRNA) expression and the regulation of genes involved in apoptosis.

Studies have shown that this compound can induce the expression of several tumor-suppressive microRNAs. researchgate.netresearchgate.net This upregulation of specific miRNAs contributes to the anti-cancer properties of this compound by affecting key cellular processes like cell cycle progression.

A notable effect of this compound is the significant upregulation of microRNA-16 (miR-16). medchemexpress.comnih.gov This increase in miR-16 expression has been observed in colon cancer cells following treatment with this compound. nih.gov miR-16 is known to be a tumor suppressor that plays a crucial role in regulating the cell cycle. nih.govnih.gov Specifically, miR-16 can induce a G1 phase cell cycle arrest by targeting and suppressing the expression of key cell cycle-related genes. nih.govnih.gov These target genes include cyclins D1, D2, D3, E1, and cyclin-dependent kinase 6 (cdk6). nih.govnih.gov By downregulating these proteins, miR-16 effectively halts the progression of the cell cycle from the G1 to the S phase. nih.gov

Effect of this compound on Cell Cycle Distribution in HCT 116 Cells
Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2 Phase
Control---
This compound (50 µg/ml)IncreasedDecreased-

This table summarizes the general trend observed in studies where HCT 116 cells were treated with this compound, leading to an arrest in the G1 phase of the cell cycle. plos.org

The induction of miR-16 by this compound has been shown to be dependent on the tumor suppressor protein p53. nih.govnih.gov In colon cancer cells with wild-type p53, this compound treatment leads to a p53-dependent G1 arrest. nih.gov This effect is linked to the ability of p53 to enhance the maturation of miR-16. nih.gov The inhibition of PADs by this compound activates p53, which in turn activates miR-16 expression, leading to the observed cell cycle arrest. nih.govplos.org

This compound also influences the expression of genes directly involved in the apoptotic process, further contributing to its anti-cancer effects.

This compound treatment has been found to significantly induce the expression of the putative tumor suppressor gene OKL38 (also known as OSGIN1 or BDGI). nih.govresearchgate.net This induction has been observed in multiple cell types, including breast cancer (MCF-7) and osteosarcoma (U2OS) cells. nih.govresearchgate.net The upregulation of OKL38 by this compound occurs in a dose-dependent manner. nih.govresearchgate.net

The mechanism behind this induction involves the tumor suppressor p53. Inhibition of PAD4 by this compound leads to an increase in p53 accumulation in the nucleus. mdpi.com This nuclear p53 then activates the transcription of the OKL38 gene. nih.govmdpi.com OKL38 is a known mediator of apoptosis, and its increased expression can lead to changes in mitochondrial morphology and ultimately, programmed cell death. nih.govmdpi.comnih.gov

Fold Induction of OKL38 mRNA Expression Following this compound Treatment
Cell LineFold Induction
MCF-7~4.5-fold
U2OS>4-fold

This table presents the approximate fold increase in OKL38 mRNA levels in different cancer cell lines after treatment with this compound, as determined by quantitative reverse transcription-PCR (qRT-PCR). nih.govresearchgate.net

Influence on Oxidative Stress Regulation

This compound, a pan-inhibitor of protein arginine deiminases (PADs), demonstrates a significant influence on the regulation of oxidative stress. This is a critical aspect of its mechanism, as chronic inflammation and associated oxidative stress are implicated in the pathogenesis of various diseases nih.govaacrjournals.org. By mitigating the effects of oxidative bursts from inflammatory cells, this compound helps protect cells from DNA damage nih.gov.

A key mechanism through which this compound exerts its antioxidant effects is by modulating the levels of primary antioxidant enzymes aacrjournals.org. These enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase, form the first line of defense against reactive oxygen species (ROS) nih.govglisodin.orgmdpi.com. In vitro studies have revealed that treatment with this compound leads to an increase in the protein levels of SOD, GPx, and catalase aacrjournals.org. This upregulation enhances the cell's capacity to neutralize harmful free radicals, thereby reducing oxidative damage aacrjournals.org.

EnzymeEffect of this compound TreatmentCellular Function
Superoxide Dismutase (SOD) Increased protein levels aacrjournals.orgConverts superoxide anions (O₂⁻) to hydrogen peroxide (H₂O₂) medpharmres.comnih.gov.
Glutathione Peroxidase (GPx) Increased protein levels aacrjournals.orgReduces hydrogen peroxide and lipid peroxides to water and alcohols mdpi.comresearchgate.net.
Catalase Increased protein levels aacrjournals.orgDecomposes hydrogen peroxide into water and oxygen nih.govmdpi.com.

This compound treatment has been shown to effectively decrease the production of reactive oxygen species (ROS) by inflammatory cells aacrjournals.org. An "oxidative burst" is a key feature of inflammatory responses, where leukocytes release large amounts of ROS that can cause damage to surrounding tissues and DNA nih.gov. Research demonstrates that this compound suppresses this oxidative burst, thereby protecting target epithelial cells from oxidative damage both in vitro and in vivo nih.gov. This reduction in ROS is believed to be a direct consequence of the upregulation of antioxidant enzymes like SOD, GPx, and catalase aacrjournals.org.

Effects on Key Signaling Pathways

This compound's influence extends to the modulation of critical intracellular signaling pathways that govern cell proliferation, inflammation, and survival.

The tumor suppressor p53 is a crucial regulator of the cell cycle and apoptosis. This compound, as an inhibitor of PAD4, has been found to modulate the p53 signaling pathway nih.govsecure-platform.com. Studies have shown that this compound treatment can activate the expression of p53 target genes, such as the cell cycle inhibitor p21, in a p53-dependent manner nih.gov. In some cancer cell lines, this compound treatment increased the total amount of p53 protein nih.gov. In other instances, it enhanced the expression of p53-associated genes without elevating p53 protein levels, indicating a complex regulatory role nih.govsecure-platform.com. By enhancing the activity of the p53 pathway, this compound can negatively affect cancer cell growth and proliferation nih.govnih.gov.

Cell LineEffect of this compound on p53 ProteinEffect on p53 Target Gene (p21)Reference
U2OS (Osteosarcoma)Increased amountIncreased expression nih.gov
HCT116 (Colon Carcinoma)No significant increaseIncreased expression nih.gov
MCF-7 (Breast Cancer)No significant increaseIncreased expression nih.gov

This compound has been demonstrated to interfere with inflammatory signaling cascades involving the Signal Transducer and Activator of Transcription (STAT) and Activator Protein-1 (AP-1) pathways nih.gov. In studies using dendritic cells stimulated with lipopolysaccharide (LPS), this compound treatment led to a decrease in both STAT phosphorylation and AP-1 transcriptional activities nih.gov. The inhibition of STAT activation by this compound was linked to the suppression of inducible nitric oxide synthase (iNOS) expression, a key inflammatory mediator nih.gov. This suggests that this compound can dampen inflammatory responses by targeting these essential transcription factors nih.gov.

Evidence suggests an interaction between this compound and the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and metabolism. While direct interaction studies are ongoing, a significant finding is the synergistic anticancer effect observed when this compound is used in combination with rapamycin, a well-established mTOR inhibitor secure-platform.com. This synergy, observed in cancer cells, strongly implies that this compound may affect cellular processes regulated by the mTOR pathway, potentially sensitizing cells to mTOR-targeted therapies secure-platform.com. Further research points to an indirect link where PAD inhibitors can modulate microRNAs that target components of the PI3K-AKT-mTOR signaling pathway nih.gov.

Cellular Processes Affected by this compound

This compound, a potent inhibitor of peptidylarginine deiminases (PADs), exerts significant effects on various fundamental cellular processes. Mechanistic studies have revealed its involvement in halting the cell cycle, inducing programmed cell death, curbing proliferation, and modulating cellular differentiation. These actions underscore the compound's potential as a subject of interest in cellular biology and therapeutic research.

Cell Cycle Arrest

Research has demonstrated that this compound can induce cell cycle arrest, particularly in the G1 phase. This effect has been observed in colon cancer cell lines and is mechanistically linked to the tumor suppressor protein p53. nih.gov In p53 wild-type colon cancer cells, treatment with this compound leads to an arrest in the G1 phase of the cell cycle. nih.gov This is associated with an upregulation of p53 and its downstream target, the cell cycle inhibitor p21. nih.govnih.gov The crucial role of p53 is highlighted by the finding that in p53-deficient HCT116 cells, this compound does not induce a G1 arrest. nih.gov

Further investigation into the mechanism has revealed the involvement of microRNAs. This compound treatment has been shown to increase the expression of miRNA-16, a putative tumor suppressor, in a p53-dependent manner. nih.govmedchemexpress.commedchemexpress.com It is hypothesized that the p53-dependent G1 arrest initiated by PAD inhibition is, in turn, dependent on the upregulation of miRNA-16. nih.gov The proposed mechanism suggests that the inhibition of PAD enzymes by this compound activates p53, which then promotes the expression of miRNA-16, leading to a G1 cell cycle arrest. nih.gov

Table 1: Effect of this compound on Cell Cycle in Colon Cancer Cell Lines

Cell Line p53 Status Treatment Effect on Cell Cycle Key Mediators
HCT116 Wild-Type This compound G1 Arrest p53, p21, miRNA-16
HCT116 Deficient This compound No G1 Arrest -

Apoptosis Induction

This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This pro-apoptotic activity is often dose-dependent. For instance, in TK6 lymphoblastoid cells and HT29 colon cancer cells, this compound induces apoptosis in a concentration-dependent manner. nih.gov Similarly, it has been found to have apoptotic effects on the human U-87 MG glioma cell line. nih.gov

The induction of apoptosis by this compound appears to be linked to the p53 pathway. In inflammatory cells isolated from the colons of mice treated with this compound, a dramatic elevation in p53 levels was observed, which correlated with an increase in PARP cleavage, a hallmark of apoptosis. nih.gov It has been noted that cell lines with wild-type p53, such as HCT116 colon cancer cells, are susceptible to this compound-induced apoptosis, whereas cells with mutant p53, like HT29, are relatively resistant. nih.gov In breast cancer, this compound treatment significantly increased the percentage of apoptotic MCF10DCIS cells in a dose-dependent manner, while the non-cancerous MCF10A cells were largely unaffected. researchgate.net

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. Studies have indicated that this compound can trigger mitochondrial depolarization. In the human glioblastoma cell line U-87 MG, treatment with this compound was found to increase mitochondrial depolarization levels. nih.gov After 48 hours of exposure to an IC50 concentration of this compound, the level of mitochondrial depolarization in U-87 MG cells was 54.7%, which was approximately a 4.5-fold increase compared to the control group. nih.gov This suggests that this compound's apoptotic action involves the mitochondria-mediated pathway.

Caspases are a family of proteases that are central to the execution of apoptosis. While caspase-3 is a key executioner caspase, this compound has been observed to induce apoptosis through a mechanism that is independent of caspase-3 activation in certain contexts. In studies involving the U-87 MG human glioma cell line, it was determined that this compound induces apoptosis without a corresponding increase in caspase-3 levels compared to the control. nih.gov This finding suggests that the apoptotic effects of this compound in these cells may be mediated by other caspase types or through caspase-independent pathways. nih.gov

Cell Proliferation Inhibition

This compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. In breast cancer, this compound has been shown to inhibit proliferation in cell lines grown in both monolayer and spheroid cultures. researchgate.net Specifically, in the MCF10AT progression model cell lines, a dose-dependent inhibition of proliferation was observed after a 5-day treatment with this compound. researchgate.net

The anti-proliferative effects of this compound have also been documented in human glioblastoma cells. In the U-87 MG cell line, this compound exhibited notable anti-proliferative properties that were dependent on both time and concentration. nih.gov However, in some cancer cell lines, the effect on proliferation is less pronounced. For example, in Panc-1 and MiaPaCa-2 pancreatic cancer cells, treatment with this compound for up to 16 hours resulted in only a minor reduction in cell proliferation, suggesting that its primary mechanism of action in these cells may not be the direct inhibition of proliferation. mdpi.com

Table 2: Anti-proliferative Effects of this compound on Various Cancer Cell Lines

Cell Line Cancer Type Key Findings
MCF10AT progression model Breast Cancer Dose-dependent inhibition of proliferation in monolayer and spheroid cultures. researchgate.net
U-87 MG Glioblastoma Time and concentration-dependent anti-proliferative properties. nih.gov
Panc-1 Pancreatic Cancer Negligible effect on proliferation after 16 hours of treatment. mdpi.com
MiaPaCa-2 Pancreatic Cancer Little effect on cell proliferation. mdpi.com

Cellular Differentiation Modulation

In addition to its effects on cell cycle and apoptosis, this compound has been found to modulate cellular differentiation. In some cancer cell lines, treatment with this compound can induce differentiation. For example, it has been shown to induce the differentiation of HL-60 promyelocytic leukemia cells and HT29 colon cancer cells. stemcell.com

This compound also affects the differentiation of non-cancerous cells. In reconstructed human epidermis, treatment with this compound was shown to alter keratinocyte differentiation. nih.gov Specifically, it led to a decrease in the expression of filaggrin and transglutaminase-5 at the mRNA level, and a significant downregulation of profilaggrin and filaggrin monomers at the protein level. nih.gov Furthermore, this compound treatment resulted in a significant decrease in transglutaminase activity. nih.gov In the context of the nervous system, the expression of PAD2 and PAD3, enzymes inhibited by this compound, are regulated upon the differentiation of human neural stem cells, suggesting a potential role for PADs and their inhibition in neural differentiation. ucl.ac.uk

Extracellular Vesicle (EV) Modulation

Research into the effects of this compound on extracellular vesicle (EV) release has revealed cell-type and context-dependent responses. In pancreatic ductal adenocarcinoma (PDAC) cell lines, the pan-PAD inhibitor this compound was observed to have a variable impact on the release of EVs.

A study investigating two PDAC cell lines, Panc-1 and MiaPaCa-2, demonstrated that treatment with this compound resulted in a slight, though not statistically significant, increase in the total release of EVs in both cell lines at concentrations of 50 and 100 μM. However, a more nuanced effect was seen when analyzing different EV subpopulations based on size. Specifically, in MiaPaCa-2 cells, a 50 μM concentration of this compound led to a reduction in the release of small EVs within the 0–100 nm size range.

These findings suggest that the inhibition of PAD enzymes by this compound can influence the biogenesis and/or secretion of EVs, potentially altering intercellular communication in the tumor microenvironment. The differential effects observed between cell lines and on various EV subpopulations highlight the complexity of PAD-mediated regulation of extracellular vesicle pathways.

Table 1: Effect of this compound on Extracellular Vesicle (EV) Release in Pancreatic Cancer Cells

Cell Line This compound Concentration Total EV Release Small EV (0-100 nm) Release
Panc-1 50 μM Slight Increase (non-significant) Not specified
Panc-1 100 μM Slight Increase (non-significant) Not specified
MiaPaCa-2 50 μM Slight Increase (non-significant) Reduction
MiaPaCa-2 100 μM Slight Increase (non-significant) Not specified

Autophagy Regulation

This compound has been shown to interfere with the process of autophagy, a fundamental cellular mechanism for the degradation and recycling of cellular components. In a study utilizing three-dimensional reconstructed human epidermis (RHEs), treatment with this compound led to discernible alterations in the autophagy pathway within granular keratinocytes.

Specifically, at a concentration of 800 μM, this compound was found to upregulate the expression of key autophagy-related proteins, including LC3-II, sestrin-2, and p62/SQSTM1. The accumulation of these proteins suggests a modulation of the autophagic flux. Furthermore, the treatment induced the clustering of mitochondria and heterogeneous vesicles within the cytoplasm of these cells. This observation, coupled with the altered expression of autophagy markers, indicates that PAD inhibition by this compound can disrupt the normal progression of autophagy, which is a critical step in the process of cornification in the epidermis. The partial co-localization of LC3 and PADs in the upper epidermis further supports a role for these enzymes in the constitutive epidermal autophagy process.

Neutrophil Extracellular Trap (NET) Formation Inhibition

This compound is a well-documented inhibitor of Neutrophil Extracellular Trap (NET) formation, a process implicated in various inflammatory and autoimmune diseases. NETs are web-like structures composed of DNA, histones, and granular proteins that are released by activated neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to tissue damage.

The primary mechanism by which this compound inhibits NETosis is through its action as a broad-spectrum inhibitor of peptidylarginine deiminase 4 (PAD4). PAD4 is a critical enzyme in the early stages of NET formation, responsible for the citrullination of histones, which leads to chromatin decondensation—a prerequisite for the expulsion of nuclear contents. By blocking PAD4 activity, this compound prevents this crucial step.

Numerous studies have demonstrated the efficacy of this compound in inhibiting NET formation across various disease models:

In a murine sepsis model, this compound treatment significantly reduced NET formation in peritoneal cells.

In a rat model of lipopolysaccharide (LPS)-induced endometritis, this compound significantly inhibited LPS-induced NETs in the serum and attenuated the inflammatory response.

In non-obese diabetic (NOD) mice, oral administration of this compound was shown to inhibit NET formation both in vitro and in vivo, delaying the onset and reducing the incidence of type 1 diabetes.

A key molecular event in NET formation is the hypercitrullination of histones, particularly Histone H3. This post-translational modification, catalyzed by PAD4, neutralizes the positive charge of arginine residues on histones, weakening their interaction with DNA and leading to chromatin decondensation.

This compound directly prevents the hypercitrullination of Histone H3 by inhibiting PAD4. This has been consistently observed in various experimental settings:

In a mouse model of sepsis, this compound treatment reduced the abundance of citrullinated Histone H3 (H3cit) in both peritoneal fluid and cells.

In a rat model of hemorrhagic shock, this compound administration led to a reduction in tissue levels of citrullinated histone H3 (CitH3).

Similarly, in LPS-induced endometritis in rats, this compound effectively reduced the expression of Cit-H3.

By preventing Histone H3 hypercitrullination, this compound effectively blocks a critical initiation step of NET formation, thereby mitigating the downstream inflammatory consequences.

Table 2: Effect of this compound on NET Formation and Histone H3 Citrullination

Disease Model Key Findings Reference
Murine Sepsis Reduced NET formation in peritoneal cells; Decreased H3cit in peritoneal fluid and cells.
LPS-Induced Endometritis Significantly inhibited serum NETs; Reduced expression of Cit-H3.
Hemorrhagic Shock Reduced tissue levels of CitH3.
Non-obese Diabetic Mice Inhibited NET formation in vitro and in vivo.

Inhibition of Nitric Oxide (NO) Generation and iNOS Expression

This compound has been identified as a novel suppressor of inducible nitric oxide synthase (iNOS) expression, thereby inhibiting the generation of nitric oxide (NO). NO is a signaling molecule with diverse physiological roles, but its overproduction by iNOS is associated with inflammatory conditions and tissue damage.

In a study using maturing dendritic cells (DCs) activated by lipopolysaccharide (LPS), this compound was found to inhibit NO generation in a time- and dose-dependent manner. This suppression was not due to a direct inhibition of NO synthase (NOS) enzyme activity but rather a consequence of reduced iNOS transcription and expression levels.

Mechanistically, this compound's effect on iNOS expression was found to be independent of several upstream signaling pathways, including the mitogen-activated protein kinase (MAPK), nuclear factor-κB p65 (NF-κB p65), and hypoxia-inducible factor 1 (HIF-1) pathways. Instead, the inhibitory action of this compound was linked to a decrease in the LPS-induced phosphorylation of signal transducer and activator of transcription (STAT) and the transcriptional activities of activator protein-1 (AP-1). Further investigation revealed that the inhibition of Janus kinase/STAT signaling dramatically suppressed iNOS expression and NO production, pinpointing the STAT pathway as a key target of this compound's inhibitory effect on iNOS.

Impact on DNA Damage

Preliminary studies suggest that this compound may have a protective role against DNA damage. In the context of ulcerative colitis (UC), a chronic inflammatory condition associated with an increased risk of colorectal cancer due to oxidative stress-induced DNA damage, this compound has shown promise.

In vitro studies have indicated that this compound is capable of suppressing DNA damage. Furthermore, in a mouse model of UC induced by azoxymethane (B1215336) (AOM) and dextran sodium sulfate (B86663) (DSS), treatment with this compound resulted in a decrease in DNA damage in epithelial cells. This protective effect is thought to be linked to the compound's ability to suppress oxidative stress and colonic inflammation.

Investigative Research on Cl Amidine in Disease Models

Cancer Research

The role of PAD enzymes in carcinogenesis has prompted investigations into the anti-tumor activities of PAD inhibitors like Cl-amidine. Research in this area has explored its effects on cell cycle regulation, apoptosis, and its potential to enhance the efficacy of existing chemotherapeutic agents.

Breast Cancer Models

In the context of breast cancer, this compound has been evaluated for its ability to induce cell cycle arrest and apoptosis, enhance the effects of chemotherapy, and inhibit factors related to tumor progression and metastasis.

Studies have shown that this compound can induce cell cycle arrest and apoptosis in breast cancer cells. The inhibition of PAD enzymes by this compound has been linked to the upregulation of p53, a tumor suppressor protein that plays a crucial role in controlling cell cycle progression and initiating apoptosis. nih.gov While specific quantitative data on cell cycle phase distribution in breast cancer cell lines following this compound treatment is still emerging, the compound's ability to halt cell proliferation is a key area of its anti-cancer investigation. Moreover, this compound has been observed to induce apoptosis in several cancer cell lines, including MCF-7 breast cancer cells, although detailed quantification of apoptosis rates for single-agent treatment is part of ongoing research. nih.gov

A significant focus of this compound research in breast cancer models has been its synergistic effects when combined with conventional chemotherapeutic agents. In models of tamoxifen-resistant breast cancer using MCF-7 cells, the combination of this compound with docetaxel (B913) has been shown to synergistically induce apoptosis and cell cycle arrest. nih.gov This combination enhances the nuclear accumulation of p53, leading to a more potent anti-tumor effect. nih.gov Research has also indicated that this compound can have synergistic cytotoxic effects when combined with doxorubicin. nih.gov These findings suggest that this compound could potentially be used to overcome chemotherapy resistance and improve the efficacy of existing cancer treatments.

Chemotherapeutic AgentCancer ModelObserved Synergistic Effect with this compound
DocetaxelTamoxifen-Resistant MCF-7 Breast Cancer CellsEnhanced induction of apoptosis and cell cycle arrest. nih.gov
DoxorubicinBreast Cancer CellsReported synergistic cytotoxic effects. nih.gov

Vascular Endothelial Growth Factor (VEGF) is a critical protein in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The inhibition of VEGF is a key strategy in cancer therapy to restrict tumor growth and metastasis. In a study utilizing the SK-BR-3 breast cancer cell line, this compound encapsulated in poly(3-hydroxybutyrate) microspheres was found to significantly reduce the expression of VEGF. researchgate.net Specifically, treatment with these this compound-containing microspheres resulted in a 36.5% reduction in VEGF expression compared to untreated cells, indicating a potential anti-angiogenic effect of this compound in breast cancer. researchgate.net

Cell LineTreatmentReduction in VEGF Expression (%)
SK-BR-3This compound encapsulated P(3HB) microspheres36.5% researchgate.net

Colorectal Cancer (CRC) Models

In colorectal cancer research, particularly in models of colitis-associated cancer, this compound has demonstrated promising results in suppressing tumor development.

Ulcerative colitis, a chronic inflammatory bowel disease, significantly increases the risk of developing colorectal cancer. The azoxymethane (B1215336) (AOM)/dextran sulfate (B86663) sodium (DSS) mouse model is a widely used preclinical model that mimics colitis-associated colorectal cancer. In this model, this compound has been shown to effectively suppress tumorigenesis. nih.govresearchgate.netresearchgate.net This protective effect is linked to its ability to modulate key cellular pathways involved in cell proliferation and tumor suppression. nih.govresearchgate.net

Research has revealed that this compound administration in the AOM/DSS model leads to a significant reduction in the number of tumors. nih.govresearchgate.net This anti-tumor effect is associated with the upregulation of microRNA-16 (miR-16), a known tumor suppressor that is often downregulated in cancer. nih.govresearchgate.net The increased expression of miR-16, in turn, leads to the suppression of its downstream targets, Cyclin D1 and Cyclin E1, which are key proteins that promote cell cycle progression. nih.gov The downregulation of these cyclins contributes to the inhibition of cancer cell proliferation. nih.gov

ModelTreatment GroupAverage Tumor MultiplicityKey Molecular Changes
AOM/DSS Mouse Model of Colitis-Associated CRCAOM/DSS Control~15 tumors/mouse nih.govSuppressed miR-16 expression, Elevated Cyclin D1 and E1 levels nih.gov
AOM/DSS + this compound~5 tumors/mouse nih.govRescued miR-16 expression, Suppressed Cyclin D1 and E1 levels nih.gov

Glioblastoma and Pancreatic Cancer Models

This compound has demonstrated significant antiproliferative and apoptotic activity in in vitro models of glioblastoma multiforme (GBM), the most aggressive type of brain tumor. nih.gov In studies using the human U-87 MG glioblastoma cell line, this compound exhibited notable antiproliferative properties that were dependent on both time and concentration. nih.govnih.gov The compound was found to decrease cell viability significantly at various concentrations following 24 and 48-hour incubation periods. nih.gov

The apoptotic effects of this compound on U-87 MG cells were particularly significant after a 24-hour exposure. nih.gov The mechanism of action involves the induction of apoptosis through the enhancement of mitochondrial depolarization. nih.govnih.gov Notably, this process occurs independently of caspase-3 activation. nih.govnih.gov Research has shown that this compound possesses significant potential as an anticancer agent for GBM based on these pro-apoptotic and antiproliferative effects. nih.gov

Cell LineTreatmentIncubation TimeEffect
U-87 MGThis compound24 and 48 hoursTime and concentration-dependent decrease in cell viability nih.gov
U-87 MGThis compound24 hoursSignificant induction of apoptosis nih.gov
U-87 MGThis compoundNot specifiedEnhanced mitochondrial depolarization nih.govnih.gov

In the context of Pancreatic Ductal Adenocarcinoma (PDAC), this compound has been studied for its effects on the release of extracellular vesicles (EVs), which play a role in intercellular communication and cancer progression. mdpi.comnih.gov Research on two PDAC cell lines, Panc-1 and MiaPaCa-2, showed that the pan-PAD inhibitor this compound had varying, and at times non-significant, effects on total EV release. mdpi.comresearchgate.netnih.gov Treatment with this compound was observed to somewhat increase total EV release in both cell lines at concentrations of 50 µM and 100 µM. researchgate.netnih.gov However, it also demonstrated varied effects on different EV subpopulations, such as a reduction in small EVs (0–100 nm size range) in MiaPaCa-2 cells at a 50 µm concentration. nih.gov

The role of this compound in inhibiting cancer cell invasion has been investigated in PDAC models. mdpi.com In a study involving Panc-1 and MiaPaCa-2 cell lines, the pan-PAD inhibitor this compound was found to be less effective at reducing cancer cell invasion compared to isozyme-specific inhibitors for PAD2 and PAD3. mdpi.comnih.gov While specific PAD2 and PAD3 inhibitors had the most significant effects on reducing the invasion capability of Panc-1 cells, this compound's impact was less pronounced. mdpi.comnih.gov

Ovarian Cancer Research

This compound has been explored as a potential therapeutic agent for ovarian cancer, demonstrating significant antiproliferative, cytotoxic, and pro-apoptotic properties. longwood.edu As a monotherapy, this compound treatment resulted in up to 70% death in human ovarian adenocarcinoma cells. longwood.edusecure-platform.com The compound's efficacy was further enhanced when used in combination with rapamycin (B549165), an established anticancer drug, leading to nearly 90% cancer cell death. longwood.edusecure-platform.com This combination showed significant synergistic activity against ovarian cancer cells. longwood.edu Furthermore, this compound, both alone and in combination with rapamycin, was found to significantly upregulate the expression of tumor suppressor genes such as TP53 and CDKN1A. longwood.edu

TreatmentCell Death PercentageSynergistic Activity (FIC50)
This compound (monotherapy)~70% longwood.edusecure-platform.comN/A
This compound + Rapamycin~90% longwood.edusecure-platform.com< 0.5 longwood.edu

Leukemia Cell Lines

This compound has shown cytotoxic effects against human leukemia cell lines. stemcell.com Specifically, it triggers differentiation and apoptosis in cell lines such as HL60, a human acute promyelocytic leukemia line. selleckchem.com The half-maximal inhibitory concentration (IC50) for its cytotoxic effect toward human leukemia cells has been reported to be 0.25 μM. stemcell.com

Prostate Cancer Models

Research into the effects of this compound on prostate cancer models has indicated its potential as an anti-tumor agent. Studies have shown that treatment with this compound can suppress the viability and DNA synthesis of prostate cancer cells. In vivo experiments using mouse models have demonstrated that this compound treatment can inhibit tumor growth. The mechanism of action appears to involve the inhibition of Peptidyl Arginine Deiminase (PAD) enzymes, particularly PADI2, which acts as an oncogene in prostate cancer progression.

Furthermore, this compound has been investigated for its ability to sensitize prostate cancer cells to conventional chemotherapy. By inhibiting PAD-mediated protein deimination, this compound was found to significantly reduce the release of cellular microvesicles from cancer cells. This reduction in microvesicle shedding rendered the prostate cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents like methotrexate.

This compound has been evaluated in combination with androgen receptor (AR) signaling inhibitors for its potential to suppress prostate cancer progression. In a study involving a castration-resistant prostate cancer (CRPC) model, mice were treated with the AR inhibitor enzalutamide alongside this compound. The results from this study demonstrated that this compound treatment could suppress the activity of AR signaling, suggesting a potential synergistic or additive anti-tumor effect when combined with AR-targeted therapies. The combined treatment aimed to overcome resistance mechanisms and more effectively inhibit tumor growth.

Retinoblastoma Models

In preclinical studies on retinoblastoma, the therapeutic potential of inhibiting Protein Arginine Deiminase II (PADI2) has been explored using BB-Cl-amidine, a second-generation derivative of this compound. Research has shown that PADI2 is highly expressed in both human and mouse retinoblastoma tissues.

Inhibition of PADI2 activity in retinoblastoma cell lines (Y79 and WERI-Rb1) using BB-Cl-amidine led to several anti-cancer effects:

A dose-dependent reduction in the viability of retinoblastoma cells.

Induction of apoptosis, evidenced by an increase in the levels of cleaved poly (ADP-ribose) polymerase (PARP).

Suppression of cancer cell proliferation through the inactivation of the p-AKT signaling pathway.

In orthotopic xenograft mouse models of retinoblastoma, intravitreal injection of BB-Cl-amidine resulted in reduced tumor volumes, demonstrating its anti-proliferative effects in vivo. These findings suggest that PADI2 inhibition is a potential therapeutic strategy for retinoblastoma.

Autoimmune and Inflammatory Diseases

Rheumatoid Arthritis (RA) Models

This compound has been extensively studied in animal models of rheumatoid arthritis, primarily the collagen-induced arthritis (CIA) model. As a pan-PAD inhibitor, its mechanism of action is centered on preventing the citrullination of proteins, a post-translational modification strongly implicated in the pathogenesis of RA.

Treatment with this compound in murine CIA models has been shown to significantly reduce the severity of the disease. Studies report a marked decrease in clinical disease activity scores, with some showing an approximate 50% reduction compared to vehicle-treated controls. This clinical improvement is supported by histological evidence showing reduced joint inflammation and destruction. A second-generation PAD inhibitor, BB-Cl-amidine, also demonstrated the ability to reverse clinical and histological signs of arthritis when administered after disease onset.

Key findings from these studies include:

Significantly lower clinical disease activity scores in this compound treated mice.

Reduced paw swelling.

Lower histopathology scores for joint damage.

Decreased deposition of complement C3 in the synovium and cartilage.

Treatment GroupMetricReported ReductionSource
This compound (1 mg/kg/day)CIA Disease Activity Score42%
This compound (10 mg/kg/day)CIA Disease Activity Score53%
This compound (50 mg/kg/day)CIA Disease Activity Score55%
BB-Cl-amidineClinical ScoringSignificant (P < 0.0001)

A hallmark of rheumatoid arthritis is the presence of autoantibodies to citrullinated protein antigens (ACPA). The generation of these citrullinated antigens is catalyzed by PAD enzymes. By inhibiting PADs, this compound directly interferes with this process.

CompoundLocationEffectSource
This compoundSynovium & SerumClearly decreased citrullinated proteins
BB-Cl-amidineLymph NodesSignificant decline in global protein citrullination
This compoundSerumTended to be lower, but not significantly different
BB-Cl-amidineSerumNo significant differences in IgG response to citrullinated antigens

Ulcerative Colitis (UC) and Inflammatory Bowel Disease (IBD) Models

This compound, an inhibitor of peptidylarginine deiminases (PADs), has been investigated for its therapeutic potential in animal models of ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD). nih.govphysiology.orgnih.govscilit.com Research indicates that PAD enzyme levels are elevated in both mouse and human colitis, suggesting that their inhibition could be a viable therapeutic strategy. physiology.orgnih.govscilit.com

Suppression of Colonic Inflammation

In a dextran sulfate sodium (DSS) mouse model of colitis, treatment with this compound has been shown to significantly reduce the clinical signs and symptoms of the disease. nih.govnih.gov This effect was observed in both prophylactic and therapeutic treatment regimens. physiology.orgscilit.com The administration of this compound led to a dose-dependent suppression of colonic inflammation. nih.gov One of the proposed mechanisms for this anti-inflammatory effect is the induction of apoptosis in inflammatory cells. physiology.orgnih.govscilit.com

Furthermore, this compound treatment in the DSS model resulted in a significant reduction of PAD activity and total protein citrullination in the colon. researchgate.net This suggests that the therapeutic efficacy of this compound is directly related to its ability to inhibit PAD enzymes in the inflamed tissue. nih.gov In an azoxymethane (AOM)/DSS mouse model of UC, this compound was also found to suppress colonic inflammation, decrease the production of reactive oxygen species (ROS) by inflammatory cells, and reduce DNA damage in epithelial cells. aacrjournals.org

Table 1: Effects of this compound on Colonic Inflammation in a DSS Mouse Model

Parameter Observation Reference
Clinical Symptoms Reduced clinical signs of colitis. nih.govnih.gov
Colonic Inflammation Dose-dependent suppression. nih.gov
Mechanism Induction of apoptosis in inflammatory cells. physiology.orgnih.govscilit.com
Enzyme Activity Significant reduction in PAD activity in the colon. researchgate.net
Protein Modification Significant reduction in protein citrullination in the colon. researchgate.net
Oxidative Stress Decreased reactive oxygen species (ROS) production. aacrjournals.org
DNA Damage Reduced DNA damage in epithelial cells. aacrjournals.org

Systemic Lupus Erythematosus (SLE) Models

The role of this compound has been explored in murine models of systemic lupus erythematosus (SLE), a systemic autoimmune disease. A key pathological feature in SLE is the enhanced formation of neutrophil extracellular traps (NETs), which are a source of autoantigens. nih.govnih.gov this compound, by inhibiting PAD enzymes, can block the formation of these NETs. nih.gov

Modulation of Lupus Phenotype

In the New Zealand mixed 2328 (NZM) model of murine lupus, treatment with this compound led to a significant modulation of the disease phenotype. nih.govnih.gov The compound was found to inhibit the formation of NETs in vivo. nih.gov This was accompanied by significant alterations in circulating autoantibody profiles and complement levels, as well as a reduction in glomerular IgG deposition. nih.govnih.gov In lupus-prone MRL/lpr mice, PAD inhibition with this compound also reduced NET formation and protected against proteinuria and immune complex deposition in the kidneys. acrabstracts.org Furthermore, it was observed that this compound treatment downregulated the expression of type I interferon-regulated genes. acrabstracts.org

Abrogation of Vascular Abnormalities

SLE is associated with premature vascular disease and endothelial dysfunction. nih.govclinicaltrials.govfrontiersin.orgumw.edu.pl In NZM mice, this compound treatment demonstrated vasculoprotective effects. nih.govnih.gov It was shown to increase the differentiation capacity of bone marrow endothelial progenitor cells and improve endothelium-dependent vasorelaxation. nih.govnih.gov Additionally, the time to arterial thrombosis induced by photochemical injury was markedly delayed in this compound treated mice. nih.govnih.gov In MRL/lpr mice, PAD inhibition with this compound also markedly improved endothelial function. acrabstracts.org

Table 2: Effects of this compound in Systemic Lupus Erythematosus (SLE) Models

Category Finding Animal Model Reference
NET Formation Inhibited in vivo NET formation. NZM nih.gov
Autoimmunity Altered autoantibody profiles and complement levels. NZM nih.govnih.gov
Kidney Pathology Reduced glomerular IgG deposition and proteinuria. NZM, MRL/lpr nih.govnih.govacrabstracts.org
Gene Expression Downregulated type I interferon-regulated genes. MRL/lpr acrabstracts.org
Endothelial Function Improved endothelium-dependent vasorelaxation. NZM, MRL/lpr nih.govnih.govacrabstracts.org
Thrombosis Markedly delayed time to arterial thrombosis. NZM nih.govnih.gov

Atherosclerosis Models

The potential of this compound to mitigate atherosclerosis has been investigated in murine models. A key mechanism implicated in atherosclerosis is the formation of NETs, which can promote vascular damage and thrombosis. nih.govahajournals.org

Reduction of Atherosclerotic Lesion Area

In Apolipoprotein-E (Apoe)−/− mice, a model for atherosclerosis, treatment with this compound for 11 weeks resulted in a significant reduction of the atherosclerotic lesion area. nih.govahajournals.orgresearchgate.net This was observed through both en face Oil Red O staining of arterial trees and quantification of cross-sectional lesion areas. nih.govresearchgate.net The reduction in atherosclerosis was associated with decreased recruitment of netting neutrophils and macrophages to the arteries and reduced arterial interferon-α expression. nih.gov The protective effects of this compound were found to be dependent on neutrophils, as the compound did not offer additional protection in neutropenic mice. nih.govahajournals.org

Table 3: Impact of this compound on Atherosclerosis in Apoe−/− Mice

Parameter Result Reference
Atherosclerotic Lesion Area Significantly reduced. nih.govahajournals.orgresearchgate.net
NET Formation Blocked NET formation. nih.gov
Inflammatory Cell Recruitment Reduced recruitment of netting neutrophils and macrophages to arteries. nih.gov
Interferon Expression Reduced arterial interferon-α expression. nih.gov
Mechanism Dependent on the presence of neutrophils. nih.govahajournals.org
Delay in Arterial Thrombosis

This compound has been investigated for its potential role in delaying arterial thrombosis, primarily through its mechanism of inhibiting Neutrophil Extracellular Trap (NET) formation. Research in murine models has demonstrated that this compound can effectively reduce arterial thrombosis and limit myocardial injury. nih.govnih.gov

In studies using ferric chloride (FeCl₃) to induce arterial thrombi in mice, the resulting thrombi showed a high degree of similarity to human coronary thrombi in terms of their cellular composition, with neutrophils being a predominant cell type. nih.gov The presence of NETs was a key feature in both human and murine arterial thrombi. nih.gov Treatment with this compound, a peptidylarginine deiminase (PAD) inhibitor, led to the abrogation of NET formation. nih.govnih.gov This inhibition of NETosis by this compound was associated with a reduction in arterial thrombosis. nih.gov

Furthermore, in a mouse model of myocardial infarction, this compound treatment was found to limit the extent of injury. nih.govnih.gov Beyond its effects on NETs, this compound was also observed to decrease the accumulation of leukocytes, including neutrophils, within the arterial thrombi, suggesting a broader mechanism of action than just the inhibition of NETosis. nih.gov In apolipoprotein-E (Apoe)⁻/⁻ mice, a model for atherosclerosis, this compound treatment not only reduced atherosclerotic lesion area but also prolonged the time to carotid artery thrombosis following a photochemical injury. psu.edu

Table 1: Effect of this compound on Arterial Thrombosis in Mouse Models

Model Key Findings Reference
Ferric Chloride (FeCl₃) Injury Reduced arterial thrombosis and abrogated NET formation. nih.gov
Myocardial Infarction (I/R model) Significantly reduced infarct area and improved cardiac function after 1 week. nih.gov
Photochemical Injury in Apoe⁻/⁻ mice Prolonged time to thrombosis. psu.edu
Middle Cerebral Arterial Occlusion Administration before occlusion resulted in a lack of thrombus formation. stemcell.com

Sepsis Models

The therapeutic potential of this compound has been explored in murine models of sepsis, a life-threatening condition characterized by a dysregulated immune response to infection.

Improved Survival and Reduced Inflammatory Cytokines

Table 2: Effects of this compound in Sepsis and Systemic Inflammation Models

Model Outcome Specific Findings Reference
Cecal Ligation and Puncture (CLP) Sepsis in Mice Improved Survival Significantly improved overall survival. nih.gov
Inflammatory Response Minimal effects on pro- or anti-inflammatory cytokines in one study. nih.gov
Hemorrhagic Shock in Rats Reduced Inflammation 31.8% reduction in IL-6 and 45.4% reduction in TNF-α levels compared to vehicle controls. frontiersin.org
LPS-induced Mastitis in Mice Reduced Inflammation Decreased mRNA levels of TNF-α, IL-1β, and IL-6. stemcell.com

Endometritis Models

This compound has been shown to have therapeutic potential in animal models of endometritis, an inflammatory condition of the uterus.

Alleviation of LPS-Induced Endometritis and Uterine Tissue Damage

In a rat model where endometritis was induced by lipopolysaccharide (LPS), treatment with this compound demonstrated a regression of the condition and protection against uterine tissue damage. frontiersin.org The underlying mechanism involves the inhibition of Neutrophil Extracellular Traps (NETs) formation. frontiersin.org

This compound treatment effectively reduced the expression of proteins that promote NET formation, thereby attenuating the inflammatory response. frontiersin.org This was evidenced by a significant inhibition of NETs in the serum of treated rats. frontiersin.org Furthermore, this compound treatment led to a remarkable alleviation of inflammatory cell infiltration, as indicated by a myeloperoxidase (MPO) activity assay, and attenuated damage to the uterine tissue. frontiersin.org

The anti-inflammatory effects of this compound were also demonstrated by a significant inhibition of the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org Western blot analysis revealed that this compound decreased the expression of citrullinated Histone H3 (Cit-H3) and high-mobility group box 1 (HMGB1) protein, further supporting its role in inhibiting NET-related inflammatory pathways. frontiersin.org

Table 3: Effects of this compound on LPS-Induced Endometritis in Rats

Parameter Effect of this compound Treatment Reference
NETs Formation Significantly inhibited in rat serum. frontiersin.org
Inflammatory Cell Infiltration Remarkably alleviated. frontiersin.org
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Significantly inhibited expression. frontiersin.org
Citrullinated Histone H3 (Cit-H3) Expression Decreased. frontiersin.org
High-Mobility Group Box 1 (HMGB1) Protein Expression Decreased. frontiersin.org
Uterine Tissue Damage Attenuated. frontiersin.org

Multiple Sclerosis (MS) Models

The role of peptidylarginine deiminases (PADs) and protein citrullination has been implicated in the pathology of multiple sclerosis (MS). Consequently, PAD inhibitors like this compound have been investigated in animal models of the disease. In various preclinical animal models of MS, including experimental autoimmune encephalomyelitis (EAE), it has been shown that PAD-mediated citrullination of myelin basic protein is a key factor in the progression of the disease.

Research has demonstrated that 2-chloroacetamidine, a small-molecule PAD inhibitor, can dramatically attenuate disease severity in both neurodegenerative and autoimmune mouse models of MS at any stage. nih.gov This inhibitor was found to reduce PAD activity and protein citrullination to pre-disease levels. nih.gov In the autoimmune models, it rapidly suppressed T cell autoreactivity and cleared brain and spinal cord infiltrates by selectively removing newly activated T cells. nih.gov When administered before disease onset or autoimmune induction, it essentially prevented the disease. nih.gov These findings highlight PAD enzymes as a therapeutic target in MS models. nih.gov

Type 1 Diabetes Models

The inhibition of peptidylarginine deiminases (PADs) has emerged as a potential therapeutic strategy for type 1 diabetes, with studies on this compound and its derivatives showing promising results in non-obese diabetic (NOD) mouse models.

Furthermore, this compound treatment was found to decrease the serum levels of anti-citrullinated peptide antibody (ACPA) and anti-neutrophil cytoplasmic antibodies (ANCA). researchgate.net It also reduced the generation of autoantibodies associated with type 1 diabetes, such as glutamic acid decarboxylase antibody (GADA), tyrosine phosphatase-related islet antigen-2 antibody (IA2A), and zinc transporter 8 antibody (ZnT8A). researchgate.net These reductions were strongly correlated with lower levels of serum PAD4 and MPO-DNA, which are markers of NETs. researchgate.net Additionally, this compound administration inhibited pancreatic inflammation and was associated with an increased frequency of regulatory T cells in pancreatic lymph nodes. researchgate.net

A related pan-PAD inhibitor, BB-Cl-amidine, has also demonstrated complete prevention of diabetes development in NOD mice. This prevention was linked to decreased protein citrullination, reduced formation of anti-citrulline autoantibodies, and diminished NETosis.

Table 4: Effects of this compound and Related Inhibitors in Type 1 Diabetes Models (NOD Mice)

Compound Key Findings Reference
This compound Delayed onset of T1D by nearly 8 weeks and significantly decreased disease incidence. researchgate.net
Inhibited NET formation in vitro and in vivo. researchgate.net
Decreased serum levels of ACPA, ANCA, GADA, IA2A, and ZnT8A. researchgate.net
Inhibited pancreatic inflammation and increased regulatory T cells. researchgate.net
BB-Cl-amidine Completely prevented diabetes development.
Associated with decreased protein citrullination, anti-citrulline autoantibody formation, and NETosis.

Wound Healing Research

The process of re-epithelialization is fundamental to wound healing, involving the proliferation and migration of keratinocytes to cover the exposed dermal surface. dergipark.org.trnih.gov Research into the effects of this compound, a peptidylarginine deiminase (PAD) inhibitor, has explored its potential to modulate these critical cellular activities. dergipark.org.trdergipark.org.tr PAD enzymes, which convert arginine to citrulline, are expressed in the epidermis and are involved in keratinocyte differentiation. dergipark.org.trnih.gov

An in vitro study utilizing the HaCaT keratinocyte cell line investigated the influence of this compound on wound healing parameters. dergipark.org.trdergipark.org.tr The research found that specific concentrations of this compound exerted a proliferative effect on these cells. dergipark.org.trdergipark.org.tr Furthermore, the study employed a scratch wound healing assay, a common method to assess cell migration in vitro, to evaluate the compound's impact. The results indicated that this compound positively influenced cell migration, a key factor in achieving wound closure. dergipark.org.trdergipark.org.tr This suggests that by inhibiting PAD activity, this compound may foster an environment conducive to the repopulation of the wound bed by keratinocytes.

Table 1: Effect of this compound on Keratinocyte Functions in an In Vitro Wound Healing Model

Parameter AssessedCell LineMethod UsedObserved Effect of this compoundReference
Cell Proliferation HaCaTReal-Time Cell Analysis (RTCA)Proliferative effect observed at certain concentrations. dergipark.org.trdergipark.org.tr
Cell Migration HaCaTScratch Wound Healing AssayPositive effect on cell migration, contributing to wound closure. dergipark.org.trdergipark.org.tr

Collagen is the most abundant protein in the skin, providing structural integrity and strength. nih.gov During the proliferative phase of wound healing, fibroblasts synthesize new collagen, primarily type III initially, which is later replaced by the stronger type I collagen, to form the new extracellular matrix. nih.gov

The investigation into this compound's role in wound healing also examined its effect on the production of type 1 collagen. dergipark.org.trdergipark.org.tr Using Real-Time Polymerase Chain Reaction (RT-PCR), the study measured the mRNA expression levels of the COL1A1 gene, which codes for the alpha-1 chain of type 1 collagen. The results demonstrated that this compound increased the amount of type 1 collagen. dergipark.org.trdergipark.org.tr This finding is significant as adequate production of type 1 collagen is crucial for restoring the tensile strength of the healed skin. nih.gov The upregulation of COL1A1 gene expression in keratinocytes treated with this compound points to a potential mechanism by which this compound may support the remodeling phase of wound repair. dergipark.org.tr

Table 2: this compound's Influence on Type 1 Collagen Synthesis

Parameter AssessedCell LineMethod UsedKey FindingReference
Type 1 Collagen Production HaCaTReal-Time Polymerase Chain Reaction (RT-PCR)Increased mRNA expression of the COL1A1 gene. dergipark.org.trdergipark.org.tr

Experimental Methodologies and Research Tools Utilizing Cl Amidine

In Vitro Experimental Models

In vitro studies utilizing Cl-amidine involve treating various cell types and reconstructed tissues to understand the cellular and molecular consequences of PAD inhibition.

Cell Line Studies

This compound has been employed in studies involving a range of cancer cell lines to investigate its potential anti-cancer effects. These include human cell lines such as human leukemia (HL60), breast adenocarcinoma (MCF-7, SK-BR-3), colorectal carcinoma (HCT 116, HT-29), glioblastoma (U-87 MG, LN18, LN299), and pancreatic cancer cells (Panc-1, MiaPaCa-2), as well as osteosarcoma (U2OS) nih.govmdpi.commdpi.comopen.ac.uk.

Research findings indicate that this compound can exert anti-proliferative and apoptotic effects in various cancer cell lines. For instance, studies on the human glioblastoma cell line U-87 MG showed that this compound had significant antiproliferative and apoptotic activity, demonstrating potential as an anticancer agent for Glioblastoma Multiforme (GBM) nih.gov. In breast cancer models, this compound has been reported to have anti-cancer effects both alone and in combination with chemotherapeutic agents mdpi.com. It has been shown to induce cell cycle arrest and apoptosis, potentially through the enhancement of p53 nuclear accumulation and the regulation of the OKL38 gene mdpi.com. This compound also influenced extracellular vesicle (EV) release and modulated their microRNA composition in glioblastoma cells mdpi.com. In pancreatic cancer cell lines (Panc-1 and MiaPaCa-2), this compound treatment affected EV release open.ac.uk.

Studies have also explored the effects of this compound on keratinocytes. This compound treatments inhibited deimination in a dose-dependent manner in keratinocytes and were not cytotoxic nih.gov.

Some research indicates that this compound can influence dendritic cell function, potentially impacting antigen presentation and T cell priming biorxiv.org.

Reconstructed Human Epidermis (RHEs)

Reconstructed human epidermis (RHEs) models have been utilized to study the role of PADs and the effects of this compound in skin homeostasis and differentiation. Treating three-dimensional RHEs with this compound has demonstrated that PAD inhibition can affect keratinocyte differentiation and cornification. This compound treatments inhibited deimination in a dose-dependent manner in RHEs nih.gov. At higher concentrations (e.g., 800 µM), this compound was shown to reduce deimination, alter keratinocyte differentiation, decrease the number of corneocyte layers, and increase the number of transitional cells nih.govnih.gov. Furthermore, this compound treatment in RHEs induced clustering of mitochondria and heterogeneous vesicles in the cytoplasm of granular keratinocytes and upregulated the expression of autophagy proteins nih.govnih.gov. These findings suggest that PADs, particularly PAD1 and/or PAD3, play a role in the epidermal autophagy process linked to cornification nih.govnih.gov.

Dendritic Cell (DC) and Neutrophil Studies

This compound has been used to investigate the functions of dendritic cells (DCs) and neutrophils, particularly in the context of inflammation and immunity. Studies have shown that this compound can diminish antigen presentation by bone marrow-derived DCs and splenic DCs, suggesting that PAD inhibitors can affect DC functions with potential implications for T cell priming biorxiv.org.

In neutrophils, this compound has been shown to prevent neutrophil extracellular trap (NET) formation nih.gov. NETs are web-like structures released by neutrophils, and their formation (NETosis) is associated with various inflammatory conditions diabetesjournals.orgmdpi.com. This compound's ability to inhibit PADs, particularly PAD4 which is involved in histone citrullination crucial for NET formation, underlies this effect diabetesjournals.orgmdpi.com. Studies using this compound have demonstrated reduced spontaneous NET release from bone marrow-derived neutrophils diabetesjournals.org. This compound also prevented NET-induced NETosis in in vitro experiments frontiersin.org.

In Vivo Animal Models

In vivo studies using animal models, primarily murine models, have been instrumental in understanding the systemic effects of this compound and its potential therapeutic applications in complex diseases.

Murine Models of Colitis-Associated Colorectal Cancer (AOM/DSS)

The azoxymethane (B1215336) (AOM)/dextran sulfate (B86663) sodium (DSS) murine model of colitis-associated colorectal cancer (CRC) is widely used to study the link between inflammation and cancer development in the colon nih.govoncotarget.com. This compound has been tested in this model to evaluate its ability to suppress colitis and prevent colon tumorigenesis.

Studies have shown that this compound, administered in drinking water, can prevent colon tumorigenesis in the AOM/DSS model nih.govoncotarget.com. This compound treatment suppressed colitis and significantly decreased tumor incidence in this model aacrjournals.org. Mechanistically, this compound treatment was found to rescue the suppression of miR-16, a tumor suppressor microRNA, in colon epithelial cells during the colitis-to-cancer sequence nih.govoncotarget.com. It also suppressed Ki67 and cellular proliferation targets of miR-16, such as Cyclins D1 and E1 nih.govoncotarget.com. Additionally, this compound treatment decreased reactive oxygen species (ROS) production by inflammatory cells and DNA damage in epithelial cells in the AOM/DSS model aacrjournals.org. This compound also upregulated antioxidant enzymes in this model core.ac.uk.

Table 1: Effects of this compound in AOM/DSS Murine Model

ParameterThis compound Treatment EffectSource
Colon tumorigenesisPrevented nih.govoncotarget.com
ColitisSuppressed nih.govaacrjournals.org
Tumor incidenceSignificantly decreased aacrjournals.org
miR-16 expressionUpregulated/Rescued nih.govoncotarget.com
Ki67 expressionSuppressed nih.govoncotarget.com
Cyclins D1 and E1 expressionSuppressed nih.govoncotarget.com
ROS production (inflammatory cells)Decreased aacrjournals.org
DNA damage (epithelial cells)Decreased aacrjournals.org
Antioxidant enzymesUpregulated core.ac.uk

Murine Collagen-Induced Arthritis (CIA) Models

The murine collagen-induced arthritis (CIA) model is a common model for studying rheumatoid arthritis, an autoimmune disease associated with autoantibodies to citrullinated proteins nih.govstanford.edu. This compound has been evaluated in this model to assess the role of PADs and citrullination in arthritis development and severity.

Treatment with this compound in the CIA model has been shown to reduce the severity of arthritis nih.govstanford.eduaai.org. This compound treatment reduced total synovial and serum citrullination and decreased clinical disease activity by approximately 50% nih.govstanford.edu. It also significantly decreased IgG2a anti-mouse type II collagen antibodies and lowered histopathology scores and total complement C3 deposition nih.govstanford.edu. Synovial microarray analyses indicated decreased IgG reactivity to several native and citrullinated epitopes in this compound-treated mice nih.govstanford.edu. These results suggest that PADs are necessary participants in the autoimmune and inflammatory processes in CIA, and this compound may modulate these processes by inhibiting aberrant citrullination nih.govstanford.edu. This compound treatment had no ameliorative effect on collagen antibody-induced arthritis (CAIA), suggesting its primary protective mechanism is not mediated through effector pathways nih.govstanford.eduaai.org.

Table 2: Effects of this compound in Murine CIA Model

ParameterThis compound Treatment EffectSource
Arthritis severityReduced nih.govstanford.eduaai.org
Synovial and serum citrullinationReduced nih.govstanford.edu
Clinical disease activityDecreased (~50%) nih.govstanford.edu
IgG2a anti-mouse type II collagen AbsSignificantly decreased nih.govstanford.edu
Histopathology scoresSignificantly lower nih.govstanford.edu
Total complement C3 depositionSignificantly lower nih.govstanford.edu
IgG reactivity to citrullinated epitopesDecreased nih.govstanford.edu

Apolipoprotein-E (Apoe)-/- Mice for Atherosclerosis

Apolipoprotein-E (Apoe)-/- mice are a commonly used model for studying atherosclerosis due to their propensity to develop atherosclerotic lesions. Research in this model has investigated the role of NET formation, a process dependent on PAD activity, in the development of vascular damage and thrombosis. Apoe-/- mice exhibit enhanced NET formation, develop autoantibodies to NETs, and show high levels of interferon-α in diseased arteries. nih.govahajournals.org

Studies have shown that treatment with this compound, a PAD inhibitor, for 11 weeks significantly reduced atherosclerotic lesion area in Apoe-/- mice compared to vehicle-treated mice. nih.govresearchgate.net This reduction was observed through analysis of en face oil red O lesion area and quantification of cross-sectional atherosclerotic lesion area. nih.govresearchgate.net Furthermore, PAD inhibition with this compound delayed the time to carotid artery thrombosis in a photochemical injury model in these mice. nih.govresearchgate.net The decrease in atherosclerosis burden was accompanied by reduced recruitment of netting neutrophils and macrophages to arteries and decreased arterial interferon-α expression. nih.govahajournals.org These findings suggest that pharmacological inhibition of PADs can significantly reduce atherosclerosis and arterial thrombosis in Apoe-/- mice when initiated as a preventive strategy. nih.gov

While this compound is a pan-PAD inhibitor and can affect PADs other than PAD4, studies using myeloid cell-restricted PAD4 deletion in ApoE-/- mice have also shown reduced leukocyte recruitment and expression of pro-inflammatory mediators in atherosclerotic lesions, comparable to results obtained with this compound. frontiersin.org

Murine Sepsis Models

Murine sepsis models, such as the cecal ligation and puncture (CLP) model, are used to study the complex systemic response to severe infection. Sepsis involves uncontrolled immune activation, and posttranslational histone modification, particularly citrullination catalyzed by PAD4, plays a role in chromatin decondensation and NET formation. nih.govnih.gov NETs are released during the neutrophil response to infection and are composed of extracellular chromatin decorated with proteins like myeloperoxidase (MPO) and neutrophil elastase. nih.gov

LPS-Induced Endometritis Rat Models

Endometritis, an inflammation of the uterine lining, is a significant issue in animal health. Neutrophil extracellular trap (NET) formation is increasingly recognized for its role in promoting pathogenic invasions and contributing to inflammatory diseases like endometritis. mdpi.comnih.govresearchgate.net

In LPS-induced endometritis rat models, the formation of NETs has been detected in uterine tissues. mdpi.comnih.govresearchgate.net Treatment with this compound has been shown to inhibit NET formation in these models. mdpi.comnih.govresearchgate.net this compound treatment remarkably alleviated inflammatory cell infiltrations and attenuated damage to the uterine tissue, as indicated by Myeloperoxidase (MPO) activity assays. mdpi.comnih.gov Western blot analysis revealed that this compound decreased the expression of citrullinated Histone H3 (Cit-H3) and high-mobility group box 1 protein (HMGB1) in LPS-induced rat endometritis. mdpi.comnih.gov ELISA tests demonstrated that this compound treatment significantly inhibited the expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α in uterine tissue. mdpi.comnih.govresearchgate.net this compound also significantly inhibited NETs in rat serum. mdpi.comnih.govresearchgate.net These results collectively indicate that this compound effectively reduced the expression of proteins that enhance NET formation, thereby attenuating the inflammatory response to LPS-induced endometritis in rats, suggesting its potential as a therapeutic candidate for endometritis. mdpi.comnih.govresearchgate.net

CytokineChange with this compound Treatment in LPS-Induced Endometritis Rat Model (Uterine Tissue)
IL-1βReduced by 31% mdpi.com
IL-6Decreased by 22% mdpi.com
TNF-αReduced by 45% mdpi.com

NOD Mice for Type 1 Diabetes

Non-obese diabetic (NOD) mice serve as a model for studying Type 1 Diabetes (T1D), an autoimmune disease. Neutrophil extracellular traps (NETs) are implicated in the pathogenesis of T1D, and PAD4 is considered essential for NET generation. nih.govdiabetesjournals.org

Oral administration of this compound, an inhibitor of PAD4, has been investigated in female NOD mice to assess its effect on T1D development. nih.gov Treatment with this compound inhibited NET formation both in vitro and in vivo in these mice. nih.gov The onset of T1D was delayed by nearly 8 weeks, and the incidence of the disease was significantly decreased in this compound-treated mice compared to the control group. nih.gov this compound also reduced the serum levels of anti-citrullinated peptide antibody (ACPA) and anti-neutrophil cytoplasmic antibodies (ANCA), as well as T1D autoantibodies such as glutamic acid decarboxylase antibody (GADA), tyrosine phosphatase-related islet antigen-2 antibody (IA2A), and zinc transporter 8 antibody (ZnT8A). nih.gov These autoantibody levels showed a strong correlation with reduced serum PAD4 and MPO-DNA levels. nih.gov Furthermore, this compound administration inhibited pancreatic inflammation and increased the frequency of regulatory T cells in pancreatic lymph nodes. nih.gov It also improved gut barrier dysfunction and decreased serum LPS levels, which correlated positively with NETs markers (PAD4 and MPO-DNA) and the T1D autoantibody IA2A. nih.gov Another study using BB-Cl-amidine in NOD mice also demonstrated prevention of diabetes development associated with decreased protein citrullination in the pancreas, reduced circulating autoantibody titers against citrullinated glucose-regulated protein 78 (GRP78), and decreased spontaneous NET formation of bone marrow-derived neutrophils. diabetesjournals.orgkuleuven.be BB-Cl-amidine treatment also induced a shift from Th1 to Th2 cytokines in the serum and an increase in regulatory T cells in the blood and spleen. diabetesjournals.orgkuleuven.bemdpi.com In the pancreas, insulin (B600854) production was preserved, and inflammatory infiltrate was reduced, characterized by decreased effector memory CD4+ T cells and a modest reduction in interferon-γ–producing CD4+ and CD8+ T cells. diabetesjournals.orgkuleuven.be These findings suggest that inhibiting PAD4-dependent NET formation with this compound can effectively prevent T1D development in NOD mice, highlighting PAD inhibition as a potential therapeutic strategy for T1D. nih.govdiabetesjournals.org

Outcome in NOD Mice Treated with this compoundObservation
T1D OnsetDelayed by nearly 8 weeks nih.gov
T1D IncidenceSignificantly decreased nih.gov
NET Formation (in vitro and in vivo)Inhibited nih.gov
Serum ACPA and ANCA LevelsDecreased nih.gov
Serum T1D Autoantibodies (GADA, IA2A, ZnT8A)Decreased nih.gov
Pancreatic InflammationInhibited nih.gov
Regulatory T cell frequency (PLNs)Increased nih.gov
Gut Barrier DysfunctionImproved nih.gov
Serum LPS LevelsDecreased nih.gov
Pancreatic CitrullinationReduced diabetesjournals.orgkuleuven.be
Circulating autoantibodies against citrullinated GRP78Decreased diabetesjournals.orgkuleuven.be
Spontaneous NETosis of bone marrow-derived neutrophilsReduced diabetesjournals.orgkuleuven.be
Serum Th1/Th2 CytokinesShift from Th1 to Th2 diabetesjournals.orgkuleuven.bemdpi.com
Regulatory T cells (blood and spleen)Increased frequency diabetesjournals.orgkuleuven.bemdpi.com
Pancreatic Insulin ProductionPreserved diabetesjournals.orgkuleuven.be
Effector memory CD4+ T cells (pancreas)Reduced frequency diabetesjournals.orgkuleuven.be
IFN-γ–producing CD4+ and CD8+ T cells (pancreas)Modest reduction diabetesjournals.orgkuleuven.be

Controlled Release Delivery Systems for this compound

Given the potential therapeutic applications of this compound, methods for its controlled release delivery have been investigated. Controlled release systems can optimize the delivery of the compound, potentially improving its efficacy and managing its pharmacokinetic profile. mdpi.comresearchgate.netwestminster.ac.ukresearchgate.netwestminster.ac.uk

Poly(3-Hydroxybutyrate) (P(3HB)) Microspheres

Poly(3-hydroxybutyrate) (P(3HB)) microspheres have been explored as a controlled delivery system for this compound. P(3HB) is a biodegradable and biocompatible polymer that has shown promise as a delivery system for various compounds in different disease models. mdpi.comresearchgate.netwestminster.ac.ukresearchgate.netwestminster.ac.uk

Studies have focused on the optimization and synthesis of P(3HB) microspheres encapsulated with this compound. mdpi.comresearchgate.netwestminster.ac.ukwestminster.ac.ukmdpi.com These microspheres have been produced with sizes typically ranging from approximately 4 to 5 µm and characterized for properties such as surface morphology, porosity, hydrophobicity, and protein adsorption. mdpi.comresearchgate.netwestminster.ac.ukwestminster.ac.uk Encapsulation of this compound in P(3HB) microspheres has been optimized, resulting in microspheres that were found to be less hydrophobic compared to empty microspheres and subsequently adsorbed a lower amount of protein on their surface. mdpi.comresearchgate.netwestminster.ac.ukwestminster.ac.uk

The release kinetics of this compound from the P(3HB) microspheres have been assessed in vitro. mdpi.comresearchgate.netwestminster.ac.ukwestminster.ac.uk The encapsulation efficiency of this compound within the P(3HB) microspheres was reported to be 48.10 ± 0.69%. mdpi.com The release profile showed an initial burst release of approximately 50% of this compound within the first 24 hours. mdpi.comresearchgate.netwestminster.ac.ukresearchgate.netwestminster.ac.uk Following this initial burst, a zero-order release pattern was observed, continuing up to 16 days, at which point approximately 93% of the encapsulated drug had been released. mdpi.comresearchgate.netresearchgate.netwestminster.ac.uk This sustained release profile suggests that controlled release of this compound from P(3HB) microspheres could be effective, including in potential anti-cancer applications, possibly in synergy with chemotherapeutic agents. mdpi.comresearchgate.netwestminster.ac.ukresearchgate.net

Release CharacteristicFinding
Encapsulation Efficiency48.10 ± 0.69% mdpi.com
Burst Release (first 24 hours)~50% of encapsulated this compound mdpi.comresearchgate.netresearchgate.netwestminster.ac.uk
Sustained Release (after 24 hours)Zero-order release up to 16 days mdpi.comresearchgate.netresearchgate.netwestminster.ac.uk
Total Release (up to 16 days)~93% of encapsulated this compound mdpi.comresearchgate.netresearchgate.netwestminster.ac.uk

Derivative Compounds and Analogs of Cl Amidine in Research

BB-Cl-amidine: A Second-Generation Pan-PAD Inhibitor

BB-Cl-amidine (biphenyl-benzimidazole-chloroamidine) is a notable second-generation pan-PAD inhibitor derived from Cl-amidine. It was developed to address some of the limitations of this compound, particularly its limited cellular bioavailability and short in vivo half-life taylorandfrancis.comscienceopen.com. BB-Cl-amidine retains the core chloroacetamidine warhead responsible for irreversibly inhibiting PAD enzymes by covalently modifying a catalytic cysteine residue in the active site taylorandfrancis.comresearchgate.net.

Structurally, BB-Cl-amidine features modifications at both the N-terminus and C-terminus compared to this compound. The N-terminal benzoyl group of this compound is replaced with a biphenyl (B1667301) moiety, and the C-terminal amide is replaced with a benzimidazole (B57391) group taylorandfrancis.comresearchgate.netnih.gov. These modifications were strategically introduced to enhance the compound's properties.

Enhanced Cellular Bioavailability

A key improvement in BB-Cl-amidine is its enhanced cellular bioavailability compared to this compound taylorandfrancis.comresearchgate.net. The addition of the biphenyl group increases the hydrophobicity of the molecule, which is predicted to facilitate better cellular uptake taylorandfrancis.comresearchgate.netmdpi.com. Studies have shown that BB-Cl-amidine exhibits significantly increased cellular potency, demonstrating more than a 20-fold increase in efficacy in cell-based assays compared to this compound scienceopen.comresearchgate.netnih.gov. For instance, in U2OS osteosarcoma cells (a PAD4-expressing cell line), the EC₅₀ for BB-Cl-amidine was reported as 8.8 ± 0.6 µM, whereas this compound had an EC₅₀ of >200 µM scienceopen.comresearchgate.netnih.gov. This enhanced cellular activity is likely attributable to improved uptake, as both compounds show similar stability in liver microsome stability assays researchgate.netnih.gov. Furthermore, BB-Cl-amidine demonstrates a significantly longer in vivo half-life (approximately 1.75 hours) compared to this compound (approximately 15 minutes) taylorandfrancis.comresearchgate.netnih.gov.

Inhibition of STING Protein (Stimulator of Interferon Genes)

Beyond its primary activity as a PAD inhibitor, research has revealed that BB-Cl-amidine also inhibits the Stimulator of Interferon Genes (STING) protein nih.govpnas.org. Aberrant activation of the STING pathway is implicated in various inflammatory diseases nih.govpnas.org. BB-Cl-amidine has been shown to inhibit STING signaling and the production of type I interferons (IFNs), IFN-stimulated genes (ISGs), and NFκB-dependent cytokines nih.govpnas.org. This inhibition is achieved by preventing STING oligomerization through the modification of Cys¹⁴⁸ (Cys¹⁴⁷ in mice) nih.govpnas.org. This mechanism of action is independent of PAD inhibition and highlights a potential off-target effect that could be leveraged for therapeutic purposes in STING-driven inflammatory conditions nih.govpnas.orgmedchemexpress.com. Studies in Trex-1 mutant mice, a model for Aicardi-Goutières syndrome (AGS) characterized by the accrual of cytosolic DNA and aberrant STING activation, showed that BB-Cl-amidine alleviated pathology nih.govpnas.orgcaymanchem.comcaymanchem.com.

PAD Isozyme-Specific Inhibitors Derived from this compound (e.g., AFM-30a, GSK199)

While pan-PAD inhibitors like this compound and BB-Cl-amidine are valuable research tools, the development of isozyme-specific PAD inhibitors is crucial for dissecting the distinct biological roles of individual PAD enzymes and for developing targeted therapies with potentially reduced off-target effects scienceopen.comnih.govresearchgate.net. Several PAD isozyme-specific inhibitors have been developed based on the this compound scaffold, including AFM-30a and GSK199 researchgate.netfrontiersin.orgfrontiersin.orgnih.gov.

Development of PAD2-Selective Inhibitors

AFM-30a is a notable example of a PAD2-selective inhibitor derived from the this compound structure nih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.govmedchemexpress.comwikipedia.org. Its development involved synthesizing benzimidazole-based derivatives of this compound with substitutions designed to enhance potency and selectivity for PAD2 nih.gov. AFM-30a is reported to be a potent and highly selective inhibitor of PAD2 nih.govmedchemexpress.com. It exhibits significantly increased potency and selectivity for PAD2 compared to other PAD isozymes nih.govprobechem.com. For instance, AFM-30a has shown >100-fold increases in PAD2 potency and selectivity in some studies nih.gov. In cell-based assays, AFM-30a effectively inhibits PAD2 activity and histone H3 citrullination nih.govmedchemexpress.comprobechem.com.

GSK199, while mentioned alongside AFM-30a as a this compound derivative in some contexts of isozyme-specific inhibitors, is primarily characterized as a selective PAD4 inhibitor researchgate.netfrontiersin.orgfrontiersin.orgnih.govmedchemexpress.comcaymanchem.com. It shows selective inhibition of PAD4 over PAD1, PAD2, and PAD3 in kinetic assays caymanchem.com.

Reduced Cytotoxicity Compared to Pan-Inhibitors

A significant advantage of isozyme-specific inhibitors like AFM-30a and GSK199 is their reduced cytotoxicity compared to pan-PAD inhibitors such as BB-Cl-amidine nih.govfrontiersin.orgfrontiersin.orgnih.govprobechem.comresearchgate.netumassmed.eduresearchgate.netasiapharmaceutics.info. Studies have shown that AFM-30a and GSK199 are essentially nontoxic to various immune cells, including T cells, B cells, NK cells, and monocytes, at concentrations where they effectively inhibit their target PAD isozymes frontiersin.orgfrontiersin.orgnih.govresearchgate.netumassmed.eduresearchgate.net. In contrast, BB-Cl-amidine has been observed to be cytotoxic at much lower concentrations frontiersin.orgfrontiersin.orgnih.govresearchgate.netumassmed.eduresearchgate.net. For example, BB-Cl-amidine was found to be cytotoxic to immune cells at concentrations of 1 µM and above, while AFM-30a and GSK199 did not significantly affect cell viability at concentrations up to 20 µM frontiersin.orgfrontiersin.orgnih.govresearchgate.netumassmed.eduresearchgate.net. This reduced cytotoxicity suggests that isozyme-specific inhibitors may have a better therapeutic window and fewer off-target effects, making them more promising candidates for therapeutic development frontiersin.orgfrontiersin.orgnih.govumassmed.eduresearchgate.netasiapharmaceutics.info.

Here is a data table summarizing some key properties of BB-Cl-amidine, AFM-30a, and GSK199 based on the search results:

CompoundPAD Inhibition ProfileCellular Potency (U2OS cells, EC₅₀)In vivo Half-life (mice)STING InhibitionCytotoxicity (Immune Cells)Primary Target Isozyme
BB-Cl-amidinePan-PAD inhibitor8.8 ± 0.6 µM scienceopen.comresearchgate.netnih.gov~1.75 hours taylorandfrancis.comresearchgate.netnih.govYes nih.govpnas.orgCytotoxic at ≥1 µM frontiersin.orgfrontiersin.orgnih.govresearchgate.netumassmed.eduresearchgate.netPan-PAD
AFM-30aPAD2-selectivePotent in cell-based assays nih.govmedchemexpress.comprobechem.comNot specifiedNot specifiedLow cytotoxicity up to 20 µM frontiersin.orgfrontiersin.orgnih.govresearchgate.netumassmed.eduresearchgate.netPAD2
GSK199PAD4-selectiveNot specifiedNot specifiedNot specifiedLow cytotoxicity up to 20 µM frontiersin.orgfrontiersin.orgnih.govresearchgate.netumassmed.eduresearchgate.netPAD4

Note: EC₅₀ values and half-life data may vary depending on the specific cell type, assay conditions, and animal model used in different studies.

Tetrazole Analogs of this compound

Tetrazole analogs of this compound have also been explored in research as potential PAD inhibitors vu.edu.auamanote.comresearchgate.netscispace.com. These analogs involve the replacement of the backbone amide bond in this compound with a tetrazole ring, which serves as a bioisostere researchgate.net. This modification aims to improve the metabolic stability and bioavailability of the inhibitors researchgate.net.

Research on tetrazole analogs has shown that some of these compounds are highly potent and can exhibit selectivity towards particular PAD isozymes researchgate.net. For example, biphenyl tetrazole tert-butyl this compound (BTT-Cl-amidine), a tetrazole analog, has demonstrated enhanced cell killing in a PAD4-expressing cell line and can block the formation of neutrophil extracellular traps (NETs) researchgate.net. Studies have also investigated the impact of substitutions on the tetrazole ring and other parts of the molecule on potency and selectivity mdpi.comresearchgate.net. The development of tetrazole analogs represents an ongoing effort to create more stable, bioavailable, and selective PAD inhibitors researchgate.net.

Translational Research and Future Directions for Cl Amidine

Potential as a Therapeutic Agent for Inflammatory and Autoimmune Disorders

Research indicates that Cl-amidine holds significant potential as a therapeutic agent for inflammatory and autoimmune disorders. Studies in murine models of collagen-induced arthritis (CIA), a model for rheumatoid arthritis (RA), have shown that this compound treatment reduces disease severity, joint inflammation, and joint damage in a dose-dependent manner. stanford.edunih.gov It has been observed to decrease clinical disease activity by approximately 50% in CIA mice treated daily with various doses of this compound (1, 10, or 50 mg/kg) compared to vehicle controls. stanford.edu Histopathology scores for synovial inflammation, pannus, cartilage damage, and bone damage were also significantly lower in this compound-treated groups. stanford.edu This amelioration of arthritis severity is consistent with the notion that this compound's efficacy is derived from its ability to inhibit the deiminating activity of PADs, thereby reducing levels of citrullinated synovial proteins. stanford.edu

This compound has also demonstrated efficacy in suppressing colitis in mouse models, a condition linked to inflammatory bowel disease (IBD). oncotarget.comnih.gov In these models, this compound treatment reduced inflammation, oxidative stress, and DNA damage. sc.edu Furthermore, this compound has been implicated in improving inflammation in various autoimmune disease states, although its direct mechanism of action is not always clear. karger.com It has been shown to prevent histone H3 citrullination and neutrophil extracellular trap (NET) formation, processes implicated in inflammatory conditions. karger.comnih.gov this compound treatment has also been shown to reduce the production of pro-inflammatory cytokines in some inflammatory models. mdpi.com

Data from a study on murine CIA shows the effect of this compound on clinical disease activity:

Treatment Group (mg/kg/d)Clinical Disease Activity Score (Day 35, Mean ± SEM)Statistical Significance (vs. PBS vehicle)
PBS vehicle~6.5-
1~3.5p < 0.05 stanford.edu
10~3.0p < 0.03 stanford.edu
50~3.0p < 0.01 stanford.edu

*Data is approximate based on visual interpretation of a graph. stanford.edu

Prospects in Cancer Prevention and Treatment

This compound is being investigated for its potential in cancer prevention and treatment, particularly in cancers where PAD activity and protein citrullination are implicated. Studies have explored its effects in models of colitis-associated colorectal cancer (CRC) and glioblastoma multiforme (GBM). oncotarget.comnih.govnih.govresearchgate.net

In a mouse model of colitis-associated CRC, this compound administered in drinking water suppressed both colitis and tumorigenesis. oncotarget.com The proposed mechanism involves this compound upregulating miR-16 expression through PAD inhibition, which in turn downregulates cell proliferation targets like Cyclins D1 and E1, leading to decreased tumorigenesis. oncotarget.comresearchgate.net this compound treatment significantly decreased tumor incidence in this model. nih.govaacrjournals.org

Research on human U-87 MG glioma cells, an in vitro model for GBM, has demonstrated that this compound exhibits notable antiproliferative and apoptotic effects in a time and concentration-dependent manner. nih.govresearchgate.net this compound induced apoptosis by enhancing mitochondrial depolarization, independently of caspase-3 activation. nih.govresearchgate.net Importantly, this compound showed lower cytotoxic effects on healthy cells compared to carmustine, a standard therapeutic agent for glioblastoma. nih.govresearchgate.net These findings suggest this compound's potential as an anticancer agent for GBM. nih.gov

This compound's anticancer effects may also involve the induction of cell cycle arrest and apoptosis through the enhancement of p53 nuclear accumulation, which regulates the expression of the OKL38 gene, an apoptosis mediator. mdpi.com

Novel Approaches for Controlled Delivery

To optimize the therapeutic efficacy and potentially reduce off-target effects of this compound, novel approaches for controlled delivery are being investigated. One such approach involves the encapsulation of this compound within poly(3-hydroxybutyrate) (P(3HB)) microspheres. mdpi.comnih.govresearchgate.netwestminster.ac.uk

Studies have shown that P(3HB) microspheres can effectively encapsulate this compound. mdpi.comnih.gov These microspheres, typically ranging in size from 4–5 µm, have been characterized for their surface morphology, porosity, hydrophobicity, and protein adsorption. mdpi.comnih.gov Encapsulation within P(3HB) microspheres resulted in less hydrophobic particles compared to empty microspheres, leading to lower protein adsorption on their surface. mdpi.comnih.gov

In vitro release kinetics of this compound from P(3HB) microspheres demonstrated a burst release of approximately 50% of the encapsulated drug within the first 24 hours, followed by a zero-order release profile for up to 16 days, at which point about 93% of the drug was released. mdpi.comnih.gov This controlled release mechanism could potentially maintain therapeutic levels of this compound over an extended period. mdpi.comnih.gov

Data on this compound release from P(3HB) microspheres:

Time PointCumulative this compound Release (%)
24 hours~50
16 days~93

*Data is approximate based on search result text. mdpi.comnih.gov

Assessment of this compound encapsulated microspheres in breast cancer cell lines showed inhibition of vascular endothelial growth factor (VEGF) expression. mdpi.comnih.govresearchgate.net This suggests that controlled release of this compound from microspheres may be effective in anti-cancer treatment. mdpi.comnih.gov

Investigation of Synergistic Therapies

Investigating synergistic therapies involving this compound is a key area of research to potentially enhance its therapeutic effects and overcome resistance mechanisms. Studies are exploring the combination of this compound with existing therapeutic agents, particularly in the context of cancer.

In breast cancer models, this compound co-administration with chemotherapeutic agents like docetaxel (B913) has been reported to enhance their effects by promoting the sensitization of cancer cells, potentially via extracellular vesicle modulation. mdpi.com Research combining rapamycin (B549165), an anti-proliferative drug, with this compound encapsulated in P(3HB) microspheres showed a synergistic effect, resulting in a 3.5% greater reduction in breast cancer cell viability within 24 hours compared to rapamycin treatment alone. mdpi.comnih.govresearchgate.net This indicates that this compound released from microspheres could effectively sensitize cancer cells to chemotherapy. mdpi.com

The potential for synergistic activity of this compound with other anticancer therapies is also being explored in ovarian cancer, a cancer often associated with p53 and mTOR dysfunction, pathways that can be modulated by PAD inhibition. longwood.edu Combining PAD inhibition with other therapeutic strategies, such as targeting specific signaling pathways or immune checkpoints, is an active area of investigation. researchgate.netnih.gov

Elucidation of Remaining Mechanisms of Action

While this compound is known to inhibit PAD enzymes, the full spectrum of its mechanisms of action in various disease contexts is still being elucidated. Beyond its direct effect on protein citrullination, research is uncovering additional pathways influenced by this compound.

One significant mechanism identified is the upregulation of miR-16 expression, particularly in colon epithelial cells, which contributes to its anti-tumorigenic effects in CRC models by downregulating cell proliferation targets. oncotarget.comnih.govresearchgate.net this compound has been shown to increase miR-16 expression in a p53-dependent manner, leading to cell cycle arrest in vitro. oncotarget.comnih.gov

This compound has also been shown to suppress oxidative stress and DNA damage, which are relevant in inflammatory conditions and cancer development. sc.eduaacrjournals.org In colitis models, this compound treatment decreased reactive oxygen species (ROS) production by inflammatory cells and DNA damage in epithelial cells. aacrjournals.org

Furthermore, this compound has been found to modulate immune cell functions, such as cytokine production, antigen presentation, and T cell proliferation. mdpi.com It can reduce inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production in dendritic cells by repressing STAT activities. mdpi.com This suppression of NO production might contribute to its beneficial effects in diseases associated with excessive NO-mediated inflammatory responses. mdpi.com

Studies are also investigating the potential of this compound to prevent the citrullination and/or hyperactivity of DNA methyltransferases (DNMTs), which could play a role in its tumor suppressor activity by influencing the methylation of tumor suppressor miRNA promoters. sc.edu

Addressing Potential Off-Target Effects and Selectivity

As a pan-PAD inhibitor, this compound inhibits multiple PAD isozymes (PADs 1-4). stanford.edu While this broad inhibition contributes to its effects, addressing potential off-target effects and improving selectivity for specific PAD isoforms is an important area for future development.

Studies comparing this compound with newer generation PAD inhibitors, such as BB-Cl-amidine, have highlighted differences in cellular potency and potential off-target effects. researchgate.netresearchgate.netfrontiersin.org For instance, BB-Cl-amidine, a derivative of this compound with increased hydrophobicity, shows significantly higher cellular potency but has also demonstrated cytotoxicity to various immune cells, including T cells, B cells, monocytes, and NK cells, even at concentrations where this compound did not show considerable toxicity. researchgate.netfrontiersin.org This suggests that while modifications can improve potency, they may also introduce or enhance off-target effects. researchgate.netfrontiersin.org

The development of more selective PAD inhibitors is crucial to minimize unintended consequences and target specific PAD isoforms that are primarily involved in a particular disease. Research is ongoing to design inhibitors with improved selectivity profiles. nih.govnih.govnih.gov For example, d-Cl-amidine, a stereoisomer of l-Cl-amidine, has shown increased selectivity for PAD1 over other PAD isozymes in vitro. nih.gov

Ensuring that the observed inhibitory effects of PAD inhibitors in cellular studies are due to on-target PAD inhibition and not off-target cytotoxicity is imperative for the development of safe and effective therapies. frontiersin.org

Development of Next-Generation PAD Inhibitors

The development of next-generation PAD inhibitors is a key focus in translational research to create compounds with improved potency, selectivity, bioavailability, and reduced off-target effects compared to earlier inhibitors like this compound. nih.govnih.gov

Structure-activity relationship studies have led to the development of second-generation inhibitors, such as o-Cl-amidine and o-F-amidine, which incorporate a carboxylate moiety and exhibit improved potencies and selectivities compared to this compound and F-amidine. nih.govnih.gov These modifications have resulted in compounds with significantly increased inhibitory effects on PADs and histone H3 citrullination in cells. nih.gov

Further modifications, such as the introduction of biphenyl (B1667301) and benzimidazole (B57391) groups in BB-Cl-amidine, have aimed to increase hydrophobicity and cellular uptake, leading to enhanced cellular potency. nih.govnih.govresearchgate.net Although BB-Cl-amidine shows increased potency, the challenge remains to improve the therapeutic index by enhancing selectivity and reducing cytotoxicity. researchgate.netfrontiersin.org

Researchers are also exploring different warheads and structural scaffolds to develop irreversible inhibitors with reduced reactivity and improved properties. nih.gov High-throughput screening assays are being utilized to identify novel PAD inhibitors from large compound libraries. nih.govcaymanchem.com The goal is to develop inhibitors that can effectively modulate PAD activity in vivo with minimal off-target effects, paving the way for their clinical application in inflammatory diseases, autoimmune disorders, and cancer. nih.govnih.govresearchgate.net The development of isozyme-specific inhibitors is particularly important to target the specific PADs involved in different pathologies. nih.govresearchgate.net

Q & A

Q. What is the molecular mechanism of Cl-amidine as a PAD inhibitor, and how does it influence cellular processes?

this compound is an irreversible pan-peptidylarginine deiminase (PAD) inhibitor with IC50 values of 5.9 µM (PAD4), 0.8 µM (PAD1), and 6.2 µM (PAD3) . It suppresses citrullination of histones (e.g., CitH3), thereby inhibiting neutrophil extracellular trap (NET) formation and downstream inflammatory cascades. In cancer models, this compound induces p53-mediated G1 cell cycle arrest and upregulates miRNA-16, leading to apoptosis .

Key Assays :

  • In vitro: PAD activity assays using fluorogenic substrates or citrullination detection (e.g., anti-CitH3 antibodies) .
  • In vivo: Murine models of sepsis (40 mg/kg intraperitoneal) or colitis (dose-dependent histological scoring) .

Q. How does this compound inhibit NET formation, and what are its implications in inflammatory diseases?

this compound blocks PAD4-mediated histone citrullination, a prerequisite for NET release. This inhibition reduces NET-driven pathologies in:

  • Sepsis : Improved survival by 50% in cecal ligation and puncture (CLP) models .
  • Aortic Aneurysm (AAA) : Reduced elastin degradation and inflammatory cytokines (IL-6, TNF-α) .
  • Arthritis : Decreased joint inflammation and NET-associated immune complex deposition .

Validation Methods : Immunofluorescence (CitH3/MPO co-staining), ELISA for circulating NET components (e.g., dsDNA), and qPCR for cytokine profiling .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s efficacy across disease models?

While this compound reduces NETosis and inflammation in sepsis , AAA , and lupus , it fails to ameliorate adipose tissue inflammation in obese mice despite inhibiting NETs . Potential explanations include:

  • Model-specific pathways : Adipose inflammation may rely on NET-independent mechanisms (e.g., macrophage polarization).
  • Bioavailability limitations : this compound’s hydrophilicity restricts tissue penetration in adipocytes .
  • Off-target effects : Apoptosis induction in certain cell types (e.g., splenocytes) may confound results .

Recommendations : Compare this compound with analogs (e.g., BB-Cl-amidine) and use tissue-specific pharmacokinetic profiling .

Q. What experimental designs optimize dose-response studies for this compound’s dual roles in apoptosis and NET inhibition?

  • In vitro : Co-culture systems (e.g., neutrophils + cancer cells) to differentiate NET suppression (low doses: 1–10 µM) from apoptosis (high doses: >20 µM) .
  • In vivo : Time-course studies with staggered dosing (e.g., pre-/post-disease induction) to isolate therapeutic vs. prophylactic effects .
  • Controls : Include PAD4-knockout mice and vehicle-treated groups to validate target specificity .

Q. How does this compound modulate macrophage polarization, and what signaling pathways are involved?

In ankylosing spondylitis (AS), this compound suppresses M1 macrophage polarization by inhibiting the JAK3-STAT5 pathway. Key findings include:

  • Reduced iNOS and p-STAT5/STAT5 protein levels in AS patient-derived macrophages .
  • Dose-dependent downregulation of pro-inflammatory cytokines (IL-6, TNF-α) in vitro . Methodology : Flow cytometry for M1/M2 markers (CD80/CD206), RNA-seq for pathway analysis, and Western blotting for phospho-protein quantification .

Q. What are the limitations of this compound in long-term studies, and how can they be addressed?

  • Toxicity : Apoptosis in non-target cells (e.g., lymphocytes) at high doses .
  • Bioavailability : Poor membrane permeability due to positive charge/high hydrophilicity . Solutions :
  • Use prodrug formulations (e.g., BB-Cl-amidine) for enhanced stability .
  • Combine with nanoparticle delivery systems to improve tissue targeting .

Methodological Considerations

  • Data Contradictions : Always include multiple endpoints (e.g., histology, cytokine panels, NET quantification) to capture context-dependent effects .
  • Ethical Compliance : For animal studies, adhere to protocols for sepsis (e.g., CLP survival monitoring ≤10 days) and colitis (DSS-induced mucosal scoring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.